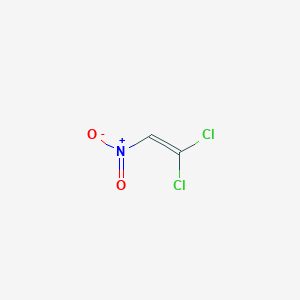1,1-Dichloro-2-nitroethene
CAS No.: 6061-04-7
Cat. No.: VC2518892
Molecular Formula: C2HCl2NO2
Molecular Weight: 141.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6061-04-7 |
|---|---|
| Molecular Formula | C2HCl2NO2 |
| Molecular Weight | 141.94 g/mol |
| IUPAC Name | 1,1-dichloro-2-nitroethene |
| Standard InChI | InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H |
| Standard InChI Key | CTFMCQGUXONREY-UHFFFAOYSA-N |
| SMILES | C(=C(Cl)Cl)[N+](=O)[O-] |
| Canonical SMILES | C(=C(Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C₂HCl₂NO₂. It is characterized as a colorless liquid with a pungent odor that serves as a versatile intermediate in organic synthesis . The compound features a reactive structure with two chlorine atoms attached to the same carbon and a nitro group on the adjacent carbon.
Identification Parameters
The compound is uniquely identified through several standardized parameters as shown in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 6061-04-7 |
| Molecular Formula | C₂HCl₂NO₂ |
| Molecular Weight | 141.94 g/mol |
| IUPAC Name | 1,1-dichloro-2-nitroethene |
| MDL Number | MFCD21337848 |
| PubChem CID | 12219571 |
| SMILES Code | C(=C(Cl)Cl)N+[O-] |
| Standard InChI | InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H |
Physical Properties
1,1-Dichloro-2-nitroethene demonstrates several distinctive physical properties that influence its handling and applications in laboratory and industrial settings.
Physical Constants
The key physical constants of the compound are cataloged in the following table:
The compound's relatively high boiling point at atmospheric pressure indicates strong intermolecular forces, likely due to the polar nature of its functional groups .
Chemical Reactivity and Properties
1,1-Dichloro-2-nitroethene demonstrates considerable reactivity, making it a valuable synthetic intermediate in organic chemistry. Its reactivity profile is shaped by the electron-withdrawing nature of both the chlorine atoms and the nitro group.
Reactive Characteristics
The compound participates in various chemical transformations, primarily due to its activated double bond and the presence of electron-withdrawing substituents. The following reaction types are characteristic:
-
Nucleophilic substitution reactions - facilitated by the electron-withdrawing groups (chlorine and nitro)
-
Cycloaddition reactions - including [2+1] and [4+1] cycloadditions, which produce various cyclic compounds
-
Reduction reactions - particularly of the nitro group, which can be reduced to an amine group using appropriate reducing agents
Stability Considerations
The compound is considered a reactive chemical with specific handling requirements. Its reactivity necessitates appropriate storage conditions, typically at 4°C . The presence of the nitro group alongside chlorinated carbons contributes to its potential hazard profile, requiring careful handling in laboratory settings.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1,1-Dichloro-2-nitroethene, ranging from laboratory-scale procedures to industrial manufacturing processes.
Laboratory Synthesis
The synthesis of 1,1-Dichloro-2-nitroethene typically involves a stepwise approach:
-
Chlorination of ethylene in dichloromethane as a solvent
-
Subsequent nitration using appropriate nitrating agents, often in the presence of acidic catalysts
-
Purification through filtration and distillation processes
This stepwise approach allows for controlled reaction conditions and optimized yields.
Industrial Production
In industrial settings, the production of 1,1-Dichloro-2-nitroethene follows similar chemical principles but is optimized for larger scales:
-
Continuous flow reactors are often employed
-
Advanced purification techniques ensure high purity of the final product
-
Process conditions are carefully controlled to maximize yield and minimize byproduct formation
Industrial production methods prioritize efficiency, cost-effectiveness, and environmental considerations in the manufacturing process.
Applications in Organic Synthesis
1,1-Dichloro-2-nitroethene serves as a versatile synthetic building block in organic chemistry, with applications spanning multiple domains of chemical research.
Synthesis of Phenolic Compounds
A novel and efficient metal-free synthesis method utilizes 1,1-Dichloro-2-nitroethene for the preparation of phenolic compounds. This approach involves:
-
Coupling cyclization of N,N-dimethylformamide (DMF) as a carbon source
-
Reaction with active methylene compounds such as 1,3-dicarbonyl derivatives
-
Promotion by 1,1-Dichloro-2-nitroethene under mild reaction conditions
This method offers an alternative to traditional phenol functionalization approaches and enables the convenient construction of phenolic compounds with moderate yields .
Preparation of Heterocyclic Compounds
1,1-Dichloro-2-nitroethene plays a crucial role in the synthesis of various heterocyclic systems:
Synthesis of 2-Aryl-1,3,4-oxadiazoles
A particularly notable application is the green synthesis of 2-aryl-1,3,4-oxadiazoles:
-
The reaction employs hydrazides and 1,1-Dichloro-2-nitroethene
-
The process occurs in water without catalysts at room temperature
-
This eco-friendly protocol features high yields, purification simplicity, and energy efficiency
The water-based reaction medium and absence of catalysts make this approach environmentally favorable for the preparation of these important heterocyclic compounds .
Other Heterocyclic Systems
The compound's reactivity also enables the formation of various other heterocycles, including:
-
1,3,4-oxadiazoles with different substitution patterns
-
1,3-thiazetidines and related sulfur-containing heterocycles
These heterocyclic systems have significant applications in pharmaceutical research and development.
| Hazard Type | Classification | Hazard Statements |
|---|---|---|
| Flammability | Flammable liquid | H226 |
| Toxicity | Toxic if swallowed | H301 |
| Signal Word | Danger | - |
The compound is associated with specific GHS pictograms indicating its hazard profile .
Recent Research Developments
Recent research has expanded the utility of 1,1-Dichloro-2-nitroethene in organic synthesis, highlighting its versatility as a chemical reagent.
Catalyst-Free Reactions
The development of catalyst-free reactions using 1,1-Dichloro-2-nitroethene represents a significant advancement in green chemistry:
-
On-water reactions that proceed efficiently without added catalysts
-
Room-temperature conditions that reduce energy requirements
-
Simplified purification procedures that minimize waste generation
These advancements align with the principles of sustainable chemistry and offer more environmentally friendly synthetic routes.
Novel Coupling Reactions
Recent studies have explored novel coupling reactions involving 1,1-Dichloro-2-nitroethene:
-
Condensation reactions with various nucleophiles
-
Construction of complex molecular frameworks through cyclization processes
These developments continue to expand the synthetic utility of 1,1-Dichloro-2-nitroethene in organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume